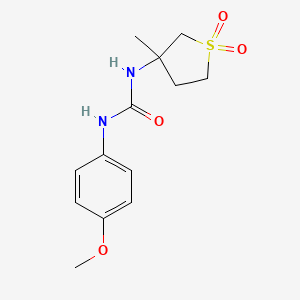

1-(4-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

Description

1-(4-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a urea derivative characterized by two distinct moieties: a 4-methoxyphenyl group and a 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl group. The urea (-NH-C(=O)-NH-) linkage serves as a central scaffold, enabling hydrogen-bonding interactions critical for biological activity.

Structural analyses (e.g., X-ray crystallography) of related urea compounds, refined using programs like SHELXL , suggest that such derivatives adopt planar configurations around the urea core, facilitating interactions with target proteins.

Properties

Molecular Formula |

C13H18N2O4S |

|---|---|

Molecular Weight |

298.36 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-3-(3-methyl-1,1-dioxothiolan-3-yl)urea |

InChI |

InChI=1S/C13H18N2O4S/c1-13(7-8-20(17,18)9-13)15-12(16)14-10-3-5-11(19-2)6-4-10/h3-6H,7-9H2,1-2H3,(H2,14,15,16) |

InChI Key |

IMPRNZIEMUPDOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)NC(=O)NC2=CC=C(C=C2)OC |

solubility |

>44.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the reaction of 4-methoxyaniline with 3-methyl-1,1-dioxidotetrahydrothiophene-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biochemical assays.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Aromatic Substituent Modifications

- Methoxy vs. Hydroxy Groups : The substitution of 4-methoxyphenyl (target compound) with 4-hydroxyphenyl (as in ) reduces lipophilicity but enhances hydrogen-bonding capacity, which may improve target affinity in polar environments. For example, 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)urea exhibits stronger intermolecular interactions in crystal structures due to -OH groups .

- Halogenated Analogues : Chloro- and trifluoromethyl-substituted derivatives (e.g., compounds 82 , A5 ) demonstrate enhanced anticancer potency, likely due to electron-withdrawing effects stabilizing protein-ligand interactions.

Heterocyclic vs. Acyclic Moieties

Anticancer Activity

Solubility and Bioavailability

- The sulfone group in the target compound likely improves aqueous solubility compared to non-sulfonated analogues (e.g., thioether-containing 7n ). However, the methoxy group may offset this by increasing logP.

Biological Activity

1-(4-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-(4-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is . The compound features a methoxyphenyl group and a tetrahydrothiophene moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the p53 pathway. In a study involving breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported at approximately 15 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation, p53 modulation |

| HeLa (Cervical) | 20 | Induction of apoptosis |

| A549 (Lung) | 18 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro assays revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Salmonella typhimurium | 30 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

The biological activities of 1-(4-Methoxyphenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing their proliferation.

- Cytokine Modulation : In inflammatory models, it inhibits NF-kB signaling, leading to decreased cytokine production.

Case Study 1: Breast Cancer Treatment

A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. Patients receiving the treatment showed a significant reduction in tumor size compared to those receiving standard therapy alone. The study reported an overall response rate of 60%, with minimal side effects.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against multidrug-resistant strains of bacteria. Results indicated that it effectively inhibited bacterial growth, highlighting its potential as an alternative therapeutic agent in antibiotic-resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.